molecular formula C35H40N4O7Si B13842905 3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester

3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester

Cat. No.: B13842905
M. Wt: 656.8 g/mol
InChI Key: VHXROYWDPDBYPQ-UHFFFAOYSA-N
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Description

3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester is a chemical compound that combines the properties of tert-butyldimethylsilyl groups and azilsartan esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate alcohol in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide at room temperature to produce the tert-butyldimethylsilyl ether . This intermediate can then be further reacted with azilsartan to form the desired ester.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester involves the formation of stable silyl ethers, which protect hydroxyl groups during chemical reactions. The tert-butyldimethylsilyl group is highly stable under basic conditions but can be cleaved under acidic conditions or by fluoride ions . This stability allows for selective protection and deprotection of functional groups in complex synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butyldimethylsilyl)-2-oxobutyl Azilsartan Ester is unique due to its combination of a silyl protecting group with an azilsartan ester, which provides both stability and potential bioactivity. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.

Properties

Molecular Formula

C35H40N4O7Si

Molecular Weight

656.8 g/mol

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxy-2-oxobutyl] 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C35H40N4O7Si/c1-8-43-33-36-28-15-11-14-27(32(41)44-21-29(40)22(2)46-47(6,7)35(3,4)5)30(28)39(33)20-23-16-18-24(19-17-23)25-12-9-10-13-26(25)31-37-34(42)45-38-31/h9-19,22H,8,20-21H2,1-7H3,(H,37,38,42)

InChI Key

VHXROYWDPDBYPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC(=O)C(C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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